molecular formula C7H11N3 B132990 N4-ethylpyridine-3,4-diamine CAS No. 146950-67-6

N4-ethylpyridine-3,4-diamine

Cat. No.: B132990
CAS No.: 146950-67-6
M. Wt: 137.18 g/mol
InChI Key: UYUSOHGUWGRCSC-UHFFFAOYSA-N
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Description

N4-ethylpyridine-3,4-diamine is an organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the fourth position and two amino groups at the third and fourth positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N4-ethylpyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives followed by reduction. For instance, nitration of pyridine with nitric acid in trifluoroacetic anhydride can yield 3-nitropyridine, which can then be reduced to 3,4-diaminopyridine . The ethylation of 3,4-diaminopyridine can be achieved using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N4-ethylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines and diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-ethylpyridine-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminopyridine: Similar structure but lacks the ethyl group.

    N4-methylpyridine-3,4-diamine: Contains a methyl group instead of an ethyl group.

    N4-propylpyridine-3,4-diamine: Contains a propyl group instead of an ethyl group.

Uniqueness

N4-ethylpyridine-3,4-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUSOHGUWGRCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476289
Record name N4-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146950-67-6
Record name N4-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-ethylpyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The product from Step 1 (8.7 g, 52.0 mmol) in ethanol (150 ml) was hydrogenated for 18 hours in the presence of 10% palladium on carbon. After filtration of the catalyst through Kieselguhr, the filtrate was concentrated in vacuo to afford the title compound (6.7 g, 94%); MS (ES+) m/e 138 [M+H]+.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

Ethyl-(3-nitropyridin-4-yl)amine (8.7 g, 52.0 mmol) in ethanol (150 ml) was hydrogenated for 18 hours in the presence of 10% palladium on carbon. After filtration of the catalyst through celite, the filtrate was concentrated in vacuo to afford the title compound (6.7 g, 94%).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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